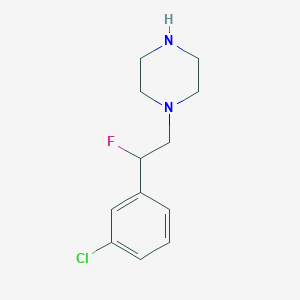

1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine

Description

Properties

IUPAC Name |

1-[2-(3-chlorophenyl)-2-fluoroethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2/c13-11-3-1-2-10(8-11)12(14)9-16-6-4-15-5-7-16/h1-3,8,12,15H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNMCYLKNLBVGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(C2=CC(=CC=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine is the GABA receptor. GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.

Mode of Action

This compound acts as a GABA receptor agonist. This means that it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm.

Biochemical Pathways

It is known that gaba receptors play a crucial role in many biochemical pathways, including those involved in anxiety, sleep, and muscle relaxation.

Pharmacokinetics

It is known that similar compounds are metabolized in the liver, specifically by the cyp2d6 enzyme. The elimination half-life of related compounds ranges from 4 to 14 hours

Result of Action

The result of this compound’s action is the paralysis of the worm, which allows the host body to easily remove or expel the invading organism. This is due to the compound’s agonistic action on the GABA receptors, which leads to hyperpolarization of nerve endings.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound should be stored at -20°C for stability. Additionally, exposure to dust should be avoided, and personal protective equipment should be used when handling the compound. More research is needed to fully understand how environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been found to act as a serotonergic agonist, meaning it has an affinity for serotonin receptors and can mimic the effects of serotonin by stimulating physiological activity at these receptors. This interaction is crucial as serotonin receptors are involved in numerous physiological processes, including mood regulation, appetite, and sleep.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. As a serotonergic agonist, it can affect serotonin signaling pathways, leading to changes in cellular responses. This compound has been shown to induce hypophagia (reduced food intake) in animal models, indicating its potential impact on appetite regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to serotonin receptors, particularly the 5-HT2C receptor, and acts as an agonist. This binding leads to the activation of downstream signaling pathways that mediate various physiological responses. Additionally, it may influence the expression of genes involved in serotonin signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as appetite suppression and mood regulation. At higher doses, it can lead to toxic or adverse effects, including potential neurotoxicity and behavioral changes. Understanding the dosage-response relationship is crucial for determining the safe and effective use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations. The compound interacts with enzymes such as cytochrome P450, which play a key role in its biotransformation. The metabolites produced can have varying levels of activity and may contribute to the overall effects of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once absorbed, the compound can be distributed to various tissues, including the brain, where it exerts its serotonergic effects. The localization and accumulation of the compound in specific tissues can influence its overall pharmacological profile.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall efficacy.

Biological Activity

1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a chlorophenyl and a fluoroethyl group. The synthesis typically involves the reaction of piperazine derivatives with appropriate halogenated compounds, leading to various derivatives that can exhibit differing biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of piperazine derivatives, including this compound.

- Minimum Inhibitory Concentration (MIC) : Research indicates that piperazine derivatives show significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures demonstrated MIC values ranging from 0.24 to 1.9 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic pathways within the bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines.

- Cell Line Studies : In vitro studies have shown that piperazine derivatives can inhibit the growth of numerous cancer cell lines, including breast cancer (MCF-7) and pancreatic cancer (MiaPaCa2). For example, one study reported IC50 values for related compounds ranging from 3.1 to 19 μM across different cell lines, indicating potent cytotoxic effects .

- Mechanisms : The anticancer activity is believed to involve multiple mechanisms, including apoptosis induction through caspase activation and inhibition of key proteins involved in cell proliferation . Specifically, compounds have been shown to increase levels of phosphorylated H2AX and induce PARP cleavage, which are markers of DNA damage and apoptosis .

Research Findings Summary

The following table summarizes key findings on the biological activity of this compound and related compounds:

Case Studies

Several case studies have highlighted the efficacy of piperazine derivatives in clinical settings:

- Study on Breast Cancer : A compound structurally related to this compound was tested for its ability to inhibit PARP1 activity in MCF-7 cells, leading to increased apoptosis markers comparable to established drugs like Olaparib .

- Antimicrobial Efficacy : A series of piperazine-based compounds were assessed for their antimicrobial properties, showing promising results against a range of pathogens, suggesting that structural modifications can enhance activity significantly .

Scientific Research Applications

Chemical Properties and Structure

1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine is a piperazine derivative characterized by the presence of a chlorophenyl and a fluoroethyl group. Its structure can be represented as follows:

- IUPAC Name: this compound

- CAS Number: 2090943-11-4

Antitumor Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant antitumor properties. For instance, modifications to piperazine structures have been shown to enhance cytotoxicity against various cancer cell lines. Notably, compounds related to this class have been evaluated against pancreatic cancer cell lines with promising results in growth inhibition assays .

Table 1: Growth Inhibition of Cancer Cell Lines by Piperazine Derivatives

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A (Library 1) | MiaPaCa-2 | >50 |

| Compound B (Library 2) | A2780 | 3.1 |

| Compound C (Library 3) | MCF-7 | 14 |

GI50 refers to the concentration required to inhibit cell growth by 50%.

Neuropharmacological Effects

The compound has also been investigated for its interactions with neurotransmitter systems. It is suggested that similar piperazine derivatives can act as dopamine transporter (DAT) ligands, potentially offering therapeutic avenues for conditions such as depression and anxiety disorders. The selectivity for DAT over other receptors indicates a lower risk of side effects typically associated with broader receptor activity .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of piperazine derivatives, researchers synthesized several analogs and evaluated their efficacy against multiple cancer cell lines. The results demonstrated that certain modifications significantly improved growth inhibition rates, particularly in pancreatic cancer models .

Case Study 2: Neurotransmitter Interaction

Another research effort explored the binding affinities of piperazine derivatives at various neurotransmitter receptors. Results indicated that compounds similar to this compound displayed selective inhibition profiles that could be beneficial for developing targeted therapies for psychiatric disorders .

Comparison with Similar Compounds

Structural Comparisons

Piperazine derivatives are broadly classified into benzylpiperazines (e.g., BZP) and phenylpiperazines (e.g., mCPP, TFMPP) based on their substituents . The target compound shares structural similarities with phenylpiperazines but features a fluorinated ethyl linker, distinguishing it from simpler analogs.

Table 1: Structural Comparison of Key Piperazine Derivatives

| Compound | Core Structure | Substituents | Key Modifications |

|---|---|---|---|

| 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine | Piperazine ring | 3-Chlorophenyl, 2-fluoroethyl chain | Fluorinated ethyl linker |

| mCPP | Piperazine ring | 3-Chlorophenyl | Direct phenyl attachment |

| TFMPP | Piperazine ring | 3-Trifluoromethylphenyl | Trifluoromethyl group |

| BZP | Piperazine ring | Benzyl | Benzyl group |

The fluoroethyl chain in the target compound introduces steric and electronic effects that may alter receptor interactions compared to mCPP or TFMPP.

Pharmacological Activity

Piperazines primarily interact with serotonergic (5-HT) and dopaminergic receptors , influencing mood, cognition, and motor function.

Receptor Selectivity

- mCPP: Acts as a 5-HT1B/5-HT2C agonist, linked to decreased punished responding in behavioral studies and hallucinogenic effects .

- TFMPP: Shows 5-HT1B/5-HT2C agonism, often combined with BZP (a dopamine/norepinephrine reuptake inhibitor) for synergistic stimulant effects .

- Target Compound : The fluoroethyl group may modulate receptor subtype selectivity. Fluorine’s electron-withdrawing properties could enhance binding affinity for 5-HT2A or 5-HT1A receptors, analogous to fluorinated antidepressants like fluoxetine .

Table 2: Pharmacological Profiles of Piperazine Derivatives

| Compound | Primary Receptor Targets | Behavioral Effects | Therapeutic/Illicit Use |

|---|---|---|---|

| This compound | Hypothesized 5-HT2A/5-HT1A | Unknown (research compound) | Experimental |

| mCPP | 5-HT1B/5-HT2C | Hallucinations, anxiety, anorectic | Designer drug, neuropharmacology studies |

| TFMPP | 5-HT1B/5-HT2C | Stimulation, appetite suppression | Often combined with BZP in "party pills" |

| BZP | Dopamine/norepinephrine reuptake inhibition | Euphoria, tachycardia | Illicit stimulant ("Legal X") |

Behavioral and Neurochemical Effects

Preparation Methods

General Synthetic Strategy for Piperazine Derivatives

Piperazine derivatives, including 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine, are typically synthesized by alkylation of the piperazine ring with appropriately substituted alkyl or aryl halides or related electrophiles. The key step involves the nucleophilic substitution on the piperazine nitrogen atoms to attach the desired side chains.

- Alkylation of Piperazine: The piperazine core is reacted with a halogenated alkyl compound, such as a 2-fluoro-2-(3-chlorophenyl)ethyl halide, under basic or neutral conditions to form the target compound.

- Reaction Conditions: These reactions are generally carried out in inert solvents (e.g., hydrocarbons or halogenated hydrocarbons) at ambient or slightly elevated temperatures (0 to 50 °C), often in the presence of a base to scavenge the released halide acid and drive the reaction forward.

Specific Considerations for this compound

Given the presence of a fluorine atom adjacent to the aryl ring and the piperazine nitrogen, the synthesis requires careful control to avoid side reactions such as elimination or rearrangement.

- Starting Materials: A plausible precursor is 2-fluoro-2-(3-chlorophenyl)ethyl halide (e.g., chloride or bromide), which can be prepared by halogenation or fluorination of the corresponding 2-(3-chlorophenyl)ethyl alcohol or alkene.

- Nucleophilic Substitution: Piperazine acts as a nucleophile attacking the electrophilic carbon bearing the halogen and fluorine substituents, forming the C-N bond.

- Purification: The product is typically isolated by extraction into organic solvents and purified by standard chromatographic or crystallization techniques to achieve purity above 95%.

Alternative Synthetic Routes and Intermediates

- Use of Carbamates and Haloformates: Similar piperazine derivatives have been synthesized via intermediates such as N,N-bis(2-chloroethyl)phenyl carbamates, obtained by reaction of bis(2-chloroethyl)amine with phenyl chloroformates. While this route is more common for other piperazine-based pharmaceuticals, it illustrates the versatility of piperazine functionalization.

- Sequential Functionalization: In some processes, bis(2-hydroxyethyl)amine derivatives are converted to haloformates, which then react with piperazine or its derivatives to introduce the desired substituents.

Summary Table of Key Preparation Parameters

| Aspect | Description |

|---|---|

| Core Reaction | Alkylation of piperazine nitrogen with 2-fluoro-2-(3-chlorophenyl)ethyl halide |

| Solvent | Inert solvents such as hydrocarbons or halogenated hydrocarbons |

| Temperature | Ambient to 50 °C |

| Base | Commonly used to neutralize acid byproducts (e.g., triethylamine) |

| Purification | Extraction, solvent removal, chromatography, crystallization |

| Purity Achieved | Typically ≥ 95% purity for research-grade compound |

| Molecular Formula | C12H16ClFN2 |

| Molecular Weight | 242.72 g/mol |

Research Findings and Analytical Data

- The compound's molecular structure, including the fluorine and chlorine substituents on the ethyl and phenyl groups respectively, demands selective reaction conditions to maintain the integrity of the fluorinated center.

- The synthetic approach is consistent with established methods for preparing piperazine derivatives with aryl and fluoroalkyl substituents, which have demonstrated diverse pharmacological activities.

- No direct, detailed experimental procedures for this exact compound were found in patent literature or peer-reviewed journals, indicating that synthesis protocols may be proprietary or under development in specialized research settings.

Q & A

Q. What computational tools predict metabolic stability of this compound?

- Methodological Answer : Use Schrödinger’s Metabolite or GLORYx for Phase I/II metabolism prediction. The fluoroethyl group may undergo CYP2D6-mediated oxidation; validate with human liver microsomes (HLM) assays. Adjust substituents (e.g., replace Cl with CF₃) to block metabolic hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.